Azinphosmethyl oxon

説明

Azinphosmethyl oxon (Az O) is an organophosphate insecticide that is widely used in agricultural and industrial applications. It is a highly toxic compound that has been linked to a variety of health issues, including neurotoxicity, reproductive issues, and cancer.

科学的研究の応用

Gas Chromatographic Analysis

Azinphosmethyl oxon, along with azinphosmethyl, can be effectively determined using gas chromatography with cool on-column injection and flame photometric detection. This method is significant for analyzing airborne residues of these substances, providing a reliable and efficient means of monitoring their presence in the environment (Moate & Jenkins, 1997).

Infrared Spectrophotometric Technique

An infrared spectrophotometric technique has been developed for determining residues of this compound and other organophosphorus insecticides on cotton foliage. This technique aids in differentiating between various insecticides and determining their residue levels, contributing to the assessment of environmental exposure and potential risks (Wolfenbarger & Shaver, 1973).

Environmental Dynamics in Agriculture

Research on the dynamics of azinphosmethyl (including its oxon form) in agricultural settings, such as sugarcane fields, has been conducted. This includes studying its distribution in canopy leaves, soil, and runoff water, providing insights into the environmental fate and transport of this insecticide (Granovsky et al., 1996).

Liquid Chromatographic Analysis

Liquid chromatography has been used to determine azinphos methyl oxon in foliar dislodgeable residues and soil surface dusts in orange groves. This method enhances understanding of the environmental persistence and potential human exposure risk associated with azinphosmethyl use (Kvalvåg, Ott, & Gunther, 1977).

Soil Persistence and Metabolism Studies

The persistence and degradation of azinphosmethyl in soils, including its formulation and application mode, have been investigated. This research is crucial for understanding the environmental impact and degradation pathways of azinphosmethyl in agricultural soils (Schulz, Lichtenstein, Liang, & Fuhremann, 1970).

Photodegradation Investigations

Studies on the photodegradation of organophosphorus insecticides, including azinphos-methyl and its oxon variant, provide valuable information on their environmental behavior and potential toxicity of degradation products (Bavcon Kralj, Franko, & Trebše, 2007).

Bioactivation and Metabolism Research

Understanding the bioactivation and metabolism of this compound, especially in relation to human liver microsomes, is crucial for assessing human health risks and exposure levels (Buratti et al., 2003).

Resistance Studies in Agricultural Pests

Research on azinphosmethyl resistance in various agricultural pests, such as the Colorado potato beetle, helps in developing effective pest management strategies and understanding resistance mechanisms (Argentine, Zhu, Lee, & Clark, 1994).

Toxicokinetic Modeling

Toxicokinetic models have been developed to assess the risk of azinphosmethyl exposure in humans, especially through urinary elimination of alkylphosphates. Such models are significant for occupational health and safety assessments (Carrier & Brunet, 1999).

作用機序

Target of Action

Azinphosmethyl oxon primarily targets acetylcholinesterase , an essential enzyme in the nervous system . This enzyme plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . This results in continuous stimulation of the postsynaptic neuron, causing over-excitation of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . The inhibition of acetylcholinesterase disrupts the normal function of this pathway, leading to a range of downstream effects such as muscle contractions, salivation, and changes in heart rate .

Result of Action

The overstimulation of the nervous system caused by this compound can lead to a variety of symptoms, including muscle weakness, breathing difficulties, and even paralysis . At high enough doses, it can be lethal .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its effectiveness as an insecticide may be affected by temperature, humidity, and the presence of other chemicals . Its stability, on the other hand, could be influenced by factors such as pH and light exposure .

生化学分析

Biochemical Properties

Azinphosmethyl oxon plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the target organism . The compound interacts with the active site of acetylcholinesterase, forming a covalent bond with the serine residue, which prevents the enzyme from functioning properly .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In neurons, the inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, resulting in prolonged stimulation of the postsynaptic membrane. This continuous stimulation can cause muscle twitching, paralysis, and ultimately, death of the organism . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by disrupting normal neurotransmission and inducing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetylcholinesterase. The compound binds to the active site of the enzyme, specifically targeting the serine residue. This binding forms a covalent bond, effectively inhibiting the enzyme’s activity and preventing the breakdown of acetylcholine . The accumulation of acetylcholine in the synaptic cleft leads to continuous nerve signal transmission, resulting in the toxic effects observed in target organisms . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, this compound can degrade into less toxic compounds, reducing its effectiveness as an insecticide. Long-term exposure to this compound can still have significant effects on cellular function, including persistent inhibition of acetylcholinesterase and induction of oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild symptoms such as muscle twitching and weakness . At higher doses, this compound can lead to severe toxicity, including paralysis and death . The threshold for toxic effects varies among different animal species, with some species being more sensitive to the compound than others . Additionally, chronic exposure to sub-lethal doses of this compound can result in long-term health effects, including neurological damage and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the bioactivation of azinphos-methyl to this compound, a more toxic compound . The metabolic activation of this compound involves the desulfuration of azinphos-methyl, resulting in the formation of the oxon derivative . This process is crucial for the compound’s insecticidal properties, as the oxon form is more effective at inhibiting acetylcholinesterase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound within the body is influenced by factors such as lipid solubility and protein binding affinity . Once inside the cells, this compound can localize to specific compartments, where it exerts its toxic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in its toxic effects . The subcellular localization of this compound is crucial for its ability to inhibit acetylcholinesterase and induce oxidative stress .

特性

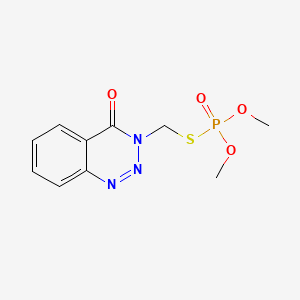

IUPAC Name |

3-(dimethoxyphosphorylsulfanylmethyl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N3O4PS/c1-16-18(15,17-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHRHBKYEVSBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N3O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058499 | |

| Record name | Azinphos-methyl oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

961-22-8 | |

| Record name | Azinphosmethyl oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azinphos-methyl oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Azinphosmethyl oxon, and what are its downstream effects?

A: this compound is the highly toxic active metabolite of the insecticide Azinphosmethyl. It acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. [, , , ] By binding to the active site of AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system and ultimately resulting in paralysis and death in insects. [, , , ]

Q2: How do the kinetic properties of AChE differ between Azinphosmethyl-susceptible and resistant Colorado potato beetles?

A: Research has shown that Azinphosmethyl-resistant strains of the Colorado potato beetle (CPB) possess an altered form of AChE. [, ] This modified enzyme exhibits reduced sensitivity to inhibition by this compound compared to AChE from susceptible strains. [, ] Studies have observed differences in the affinity (Km) and hydrolyzing efficiency (Vmax) of the enzyme towards various substrates, indicating changes in the enzyme's active site. [] Furthermore, the resistant AChE shows differential sensitivity to other inhibitors, suggesting that modifications might affect both the catalytic and peripheral anionic sites of the enzyme. []

Q3: What are the known mechanisms of resistance to Azinphosmethyl in insects?

A: Resistance to Azinphosmethyl in insects, particularly the Colorado potato beetle, is a complex phenomenon involving multiple mechanisms. [] These include:

- Reduced penetration: A slightly reduced penetration rate for Azinphosmethyl has been observed in resistant strains, potentially limiting the insecticide's access to its target. []

- Target site insensitivity: The primary mechanism of resistance involves modifications in the target enzyme, AChE. [, , ] Resistant strains possess an altered AChE with reduced sensitivity to this compound, leading to decreased inhibition of enzyme activity. [, , ]

Q4: How can infrared spectroscopy be used to determine Azinphosmethyl residues?

A: Infrared spectrophotometry offers a method for detecting residues of Azinphosmethyl and related organophosphate insecticides on cotton foliage. [] The technique exploits the unique infrared absorption patterns of the P=S bond present in these compounds. [] By analyzing the absorbance at specific wavelengths, researchers can quantify the amount of insecticide residue present. [] This method allows for relatively rapid and sensitive detection of residues on cotton leaves, aiding in monitoring insecticide application and potential environmental impact. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Adenosine-5'-[phenylalaninol-phosphate]](/img/structure/B1210676.png)

![5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl) amino]adenosine](/img/structure/B1210677.png)